(z)-Oct-4-ene-1,8-diol
Overview
Description
(z)-Oct-4-ene-1,8-diol is an organic compound characterized by the presence of a double bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the first and eighth carbon atoms. This compound is part of the family of alkenes and diols, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-Oct-4-ene-1,8-diol typically involves the selective reduction of an appropriate precursor. One common method is the partial hydrogenation of (z)-Oct-4-yne-1,8-diol using a Lindlar catalyst, which selectively reduces the triple bond to a double bond while preserving the hydroxyl groups. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of heterogeneous catalysts, such as palladium on carbon, can further enhance the efficiency and selectivity of the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions
(z)-Oct-4-ene-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be further reduced to a single bond using hydrogenation catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.
Substitution: SOCl2 in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: Formation of (z)-Oct-4-ene-1,8-dione.
Reduction: Formation of octane-1,8-diol.
Substitution: Formation of (z)-Oct-4-ene-1,8-dichloride.
Scientific Research Applications
(z)-Oct-4-ene-1,8-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of (z)-Oct-4-ene-1,8-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bond can participate in π-π interactions or undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(z)-Oct-4-ene-1,8-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.
Octane-1,8-diol: Similar structure but with a saturated carbon chain.
(z)-Oct-4-ene-1,8-dichloride: Similar structure but with chloride groups instead of hydroxyl groups.
Uniqueness
(z)-Oct-4-ene-1,8-diol is unique due to the presence of both a double bond and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(Z)-oct-4-ene-1,8-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h1-2,9-10H,3-8H2/b2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOOKKJSFZYCSH-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=CCCCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C/C=C\CCCO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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